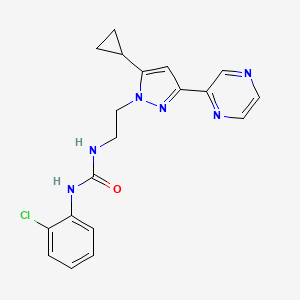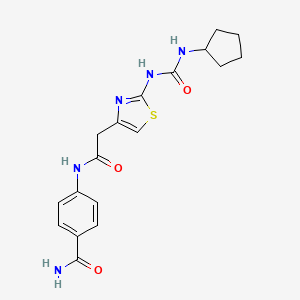
Methyl 1-(azetidin-3-ylmethyl)triazole-4-carboxylate;2,2,2-trifluoroacetic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“Methyl 1-(azetidin-3-ylmethyl)triazole-4-carboxylate;2,2,2-trifluoroacetic acid” is a chemical compound that is used for pharmaceutical testing . It is synthesized from 5-amino-1,2,4-triazole-3-carboxylic acid via esterification with methanol .
Synthesis Analysis
The synthesis of “this compound” involves the esterification of 5-amino-1,2,4-triazole-3-carboxylic acid with methanol . Another method involves the hydroxymethylation of 1H-1,2,4-triazole with formaldehyde in the presence of Ba(OH)2·8H2O to give 3-hydroxymethyl-1H-1,2,4-triazole, followed by oxidation and esterification .Molecular Structure Analysis
The molecular structure of “this compound” is complex. The Inchi Code for this compound is 1S/C8H12N4O2.C2HF3O2/c1-14-8(13)7-5-12(11-10-7)4-6-2-9-3-6;3-2(4,5)1(6)7/h5-6,9H,2-4H2,1H3;(H,6,7) .Physical And Chemical Properties Analysis
“this compound” is a powder with a molecular weight of 310.23 . The storage temperature is 4 degrees Celsius .Aplicaciones Científicas De Investigación
Synthesis and Antibacterial Activity
One of the primary applications of the compound involves its role in the synthesis of analogues and derivatives with significant antibacterial properties. Studies have highlighted the synthesis of substituted 1,2,3-triazoles, which demonstrate antimicrobial activity. For instance, compounds synthesized by the 1,3-dipolar cycloaddition reaction of 4-azido-8-(trifluoromethyl)quinoline with ethyl acetoacetate and acetylacetone showed notable antimicrobial activities (Holla et al., 2005). Similarly, a new series of substituted 1,2,3-triazoles synthesized from 4-azido-2,8-bistrifluoromethylquinoline was evaluated for antibacterial and antifungal activity, revealing that the nature of the substituent on the triazole ring influences antimicrobial activity (Sumangala et al., 2010).
Peptide Synthesis and Peptidomimetics
Another significant application involves the synthesis of peptidomimetics or peptide compounds. A study demonstrated a convenient approach to synthesize 2-(4-amino-1H-1,2,3-triazol-1-yl) acetic acid, paving the way for the synthesis of analogues and peptide compounds based on them, which are crucial for developing biologically active compounds (Pokhodylo et al., 2019).
Novel Ligands for Nicotinic Receptors
The compound also plays a role in the synthesis of novel ligands for nicotinic receptors. A study involved the synthesis of 3-[(2S)-azetidin-2-ylmethoxy]-5-[11C]-methylpyridine, a potential novel ligand for nicotinic receptors, through a Stille coupling process followed by deprotection using trifluoroacetic acid (TFA) (Karimi & Långström, 2002).
Anticancer Activity
Research also delves into the anticancer potential of derivatives, such as the synthesis of aziridine-1,2,3-triazole hybrid derivatives evaluated for their anticancer activities against human leukemia HL-60 cells and human hepatoma G2 cells, showcasing the potential of certain compounds to exhibit high anticancer activity (Dong & Wu, 2018).
Safety and Hazards
“Methyl 1-(azetidin-3-ylmethyl)triazole-4-carboxylate;2,2,2-trifluoroacetic acid” is classified under GHS07 and has a signal word of warning . The hazard statements include H315, H319, and H335 . Precautionary statements include P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .
Propiedades
IUPAC Name |
methyl 1-(azetidin-3-ylmethyl)triazole-4-carboxylate;2,2,2-trifluoroacetic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N4O2.C2HF3O2/c1-14-8(13)7-5-12(11-10-7)4-6-2-9-3-6;3-2(4,5)1(6)7/h5-6,9H,2-4H2,1H3;(H,6,7) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MMDUYTLADKOKPG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CN(N=N1)CC2CNC2.C(=O)(C(F)(F)F)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13F3N4O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-ethoxy-N-[2-(4-phenoxyphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]benzamide](/img/structure/B2667845.png)
![5-(3,4-dimethoxyphenyl)-1-[2-(dimethylamino)ethyl]-3-hydroxy-4-(3-methoxybenzoyl)-2,5-dihydro-1H-pyrrol-2-one](/img/structure/B2667848.png)
![(E)-ethyl 3-methyl-2-((1-methyl-1H-pyrazole-5-carbonyl)imino)-2,3-dihydrobenzo[d]thiazole-6-carboxylate](/img/structure/B2667851.png)
![2-[7-(1-azepanyl)-3-oxo[1,2,4]triazolo[4,3-a]pyrimidin-2(3H)-yl]-N~1~-(3-ethylphenyl)acetamide](/img/structure/B2667854.png)

![N-(3-chloro-4-methylphenyl)-2-((4-(furan-2-ylmethyl)-5-oxo-4,5-dihydrothieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-1-yl)thio)acetamide](/img/structure/B2667858.png)
![1-[({4-[(4-methylphenyl)sulfonyl]-2-phenyl-1H-imidazol-5-yl}thio)acetyl]piperidine](/img/structure/B2667859.png)
![7-hydroxy-N-(4-methoxy-2-methylphenyl)-4-methyl-5-oxo-4,5-dihydrothieno[3,2-b]pyridine-6-carboxamide](/img/structure/B2667860.png)



![N-(3-{[4-(5-oxo-4-phenyl-4,5-dihydro-1H-1,2,4-triazol-3-yl)piperidin-1-yl]carbonyl}phenyl)acetamide](/img/structure/B2667865.png)
